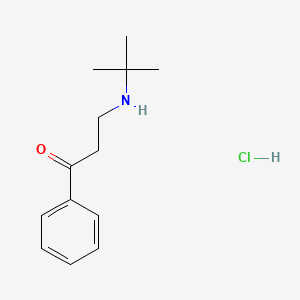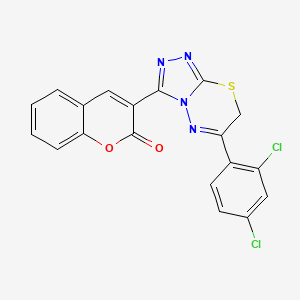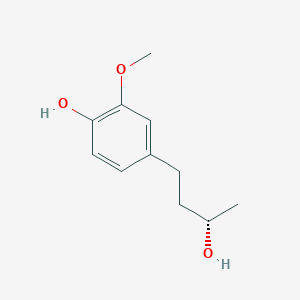
Zingerol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zingerol, (S)-: is a chiral compound derived from ginger (Zingiber officinale). It is one of the major bioactive constituents responsible for the characteristic pungent taste of ginger. Zingerol, (S)- is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zingerol, (S)- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion process involves the use of fungi such as Aspergillus flavus, Aspergillus niger, Cunninghamella echinulata, Mucor circinelloides, and Penicillium citrinum. These fungi convert dehydrozingerone to Zingerol, (S)- with high conversion rates and enantiomeric excess .
Industrial Production Methods: Industrial production of Zingerol, (S)- typically involves the extraction of gingerol from ginger rhizomes followed by purification processes. The extraction is optimized using response surface methodology to achieve high yields of gingerol and shogaol, which are then converted to Zingerol, (S)- through chemical or enzymatic methods .
Chemical Reactions Analysis
Types of Reactions: Zingerol, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides
Major Products Formed: The major products formed from these reactions include various derivatives of Zingerol, (S)-, such as shogaol and zingerone, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Zingerol, (S)- is used as a precursor for synthesizing various bioactive compounds.
Biology: In biological research, Zingerol, (S)- is investigated for its antioxidant and anti-inflammatory properties. It is used in studies related to cellular protection and immune response modulation .
Medicine: Zingerol, (S)- has shown promise in the treatment of various ailments, including cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for developing therapeutic agents .
Industry: In the food industry, Zingerol, (S)- is used as a natural flavoring agent and preservative. Its antimicrobial properties help in extending the shelf life of food products .
Mechanism of Action
Zingerol, (S)- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and activator protein-1 (AP-1), which are involved in the inflammatory response. It also inhibits the production of pro-inflammatory cytokines and oxidative stress markers, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Gingerol: The primary phenolic compound in ginger, responsible for its pungent taste and bioactivity.
Shogaol: A dehydrated form of gingerol with enhanced bioactivity.
Zingerone: A breakdown product of gingerol with antioxidant properties
Uniqueness: Zingerol, (S)- is unique due to its chiral nature, which imparts specific biological activities that are distinct from its racemic or other enantiomeric forms. Its high enantiomeric excess and specific bioactivities make it a valuable compound for various applications .
Properties
CAS No. |
932042-60-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-[(3S)-3-hydroxybutyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1 |
InChI Key |
GTLGHKNKLRZSMO-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



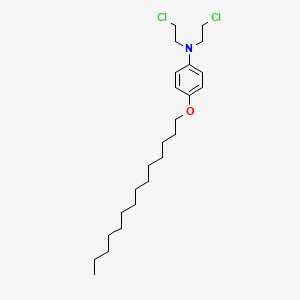

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)

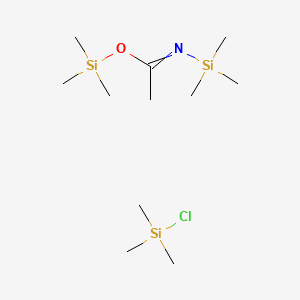
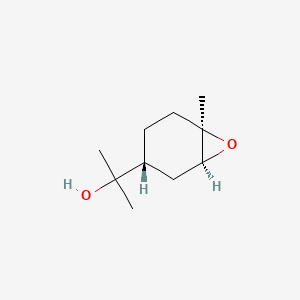
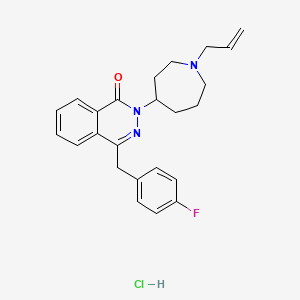
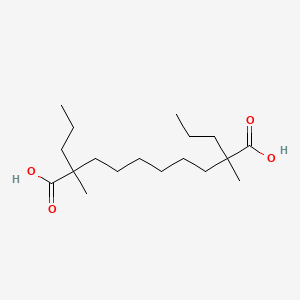
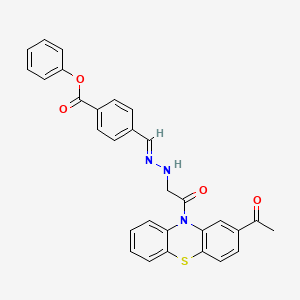
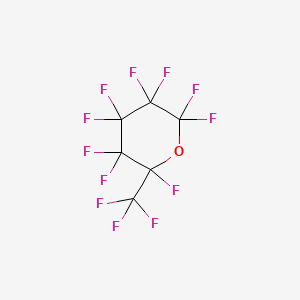
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
